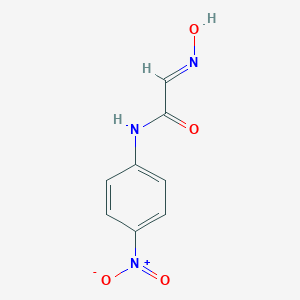

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is an organic compound characterized by the presence of a hydroxyimino group, a nitro-substituted phenyl ring, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide typically involves the following steps:

Formation of the Hydroxyimino Group: This can be achieved by the reaction of hydroxylamine with an appropriate precursor, such as an aldehyde or ketone.

Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Acetamide Moiety: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxime ethers or nitrile oxides.

Reduction: Amino-substituted derivatives.

Substitution: Various acetamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Chemical Reactivity: The hydroxyimino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxyimino-N-(4-methoxyphenyl)-acetamide: This compound has a methoxy group instead of a nitro group on the phenyl ring.

2-Hydroxyimino-N-(4-chlorophenyl)-acetamide: This compound has a chloro group instead of a nitro group on the phenyl ring.

2-Hydroxyimino-N-(4-aminophenyl)-acetamide: This compound has an amino group instead of a nitro group on the phenyl ring.

Uniqueness

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it suitable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide, also known by its CAS number 17122-62-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C8H8N4O3

- Molecular Weight : 196.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor in several biochemical pathways, particularly those related to:

- Nitric Oxide Synthase (NOS) : This compound may modulate nitric oxide production, influencing vascular and immune responses.

- Acetylcholinesterase (AChE) : Similar compounds have shown potential as reactivators of AChE inhibited by organophosphates, suggesting a possible role in neuroprotection.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Potential : Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

| Study | Findings |

|---|---|

| Babu et al. (2012) | Investigated oxidative biotransformation pathways involving nitrophenyl acetamides, suggesting that derivatives exhibit significant antioxidant activity. |

| Dou et al. (2017) | Reported on the synthesis of nitrophenyl acetamides and their evaluation for anticancer properties, highlighting the potential for further drug development. |

| Gernapudi et al. (2009) | Explored the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, providing a basis for the antimicrobial activity of this compound. |

Biochemical Analysis

The biochemical properties of this compound can be summarized as follows:

- Solubility : The compound is moderately soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability : Exhibits stability under physiological conditions, making it a candidate for further pharmacological studies.

Eigenschaften

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-1-3-7(4-2-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLDSAESQNSDI-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-62-2 |

Source

|

| Record name | NSC201442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.